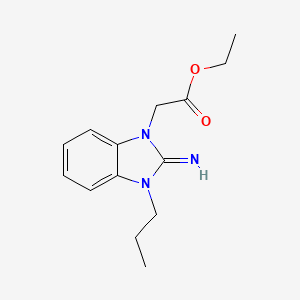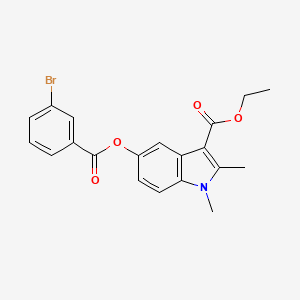![molecular formula C19H23ClN4OS B11666377 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N'-[(E)-1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B11666377.png)
2-[4-(2-chlorobenzyl)-1-piperazinyl]-N'-[(E)-1-(2-thienyl)ethylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E)-1-(2-thienyl)ethylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with a 2-chlorobenzyl group and an acetohydrazide moiety linked to a thienyl group via an ethylidene bridge.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E)-1-(2-thienyl)ethylidene]acetohydrazide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 2-chlorobenzyl chloride under basic conditions to form 4-(2-chlorobenzyl)-1-piperazine.
Synthesis of the Acetohydrazide: The acetohydrazide moiety is synthesized by reacting ethyl acetate with hydrazine hydrate.
Condensation Reaction: The final step involves the condensation of the piperazine derivative with the acetohydrazide in the presence of a thienyl aldehyde under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E)-1-(2-thienyl)ethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E)-1-(2-thienyl)ethylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E)-1-(2-thienyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide
- 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E)-1-(4-chlorophenyl)ethylidene]acetohydrazide
- 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E)-1-(2-chlorophenyl)ethylidene]acetohydrazide
Uniqueness
2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E)-1-(2-thienyl)ethylidene]acetohydrazide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its thienyl group, in particular, may contribute to unique interactions with biological targets compared to other similar compounds.
Eigenschaften
Molekularformel |
C19H23ClN4OS |
|---|---|
Molekulargewicht |
390.9 g/mol |
IUPAC-Name |
2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide |
InChI |
InChI=1S/C19H23ClN4OS/c1-15(18-7-4-12-26-18)21-22-19(25)14-24-10-8-23(9-11-24)13-16-5-2-3-6-17(16)20/h2-7,12H,8-11,13-14H2,1H3,(H,22,25)/b21-15+ |
InChI-Schlüssel |
HGGLOFLXEHQDLX-RCCKNPSSSA-N |
Isomerische SMILES |
C/C(=N\NC(=O)CN1CCN(CC1)CC2=CC=CC=C2Cl)/C3=CC=CS3 |
Kanonische SMILES |
CC(=NNC(=O)CN1CCN(CC1)CC2=CC=CC=C2Cl)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(E)-(4-ethoxyphenyl)methylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11666304.png)
![(5Z)-5-({3-Bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxyphenyl}methylidene)-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11666310.png)
![(5E)-5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11666312.png)
![N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]thiophene-2-carbohydrazide](/img/structure/B11666315.png)

![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]pyridine-2-carbohydrazide](/img/structure/B11666327.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(biphenyl-4-yl)ethylidene]acetohydrazide](/img/structure/B11666332.png)

![N-(4-hydroxyphenyl)-6-[(5E)-5-(3-{6-[(4-hydroxyphenyl)amino]-6-oxohexyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B11666342.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11666357.png)
![N'-[(Z)-(4-Methylphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11666358.png)
![2-(4-Bromophenyl)-5-(4-isopropylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11666372.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-3-(5-chlorothiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11666375.png)
